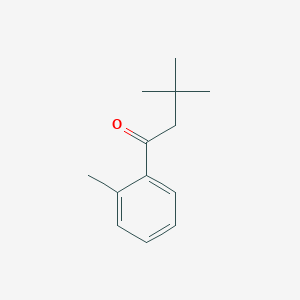

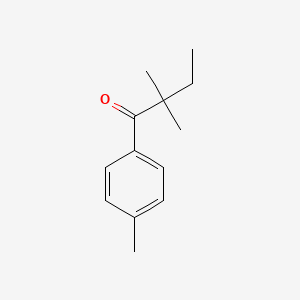

Cyclobutyl 2-methoxyphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

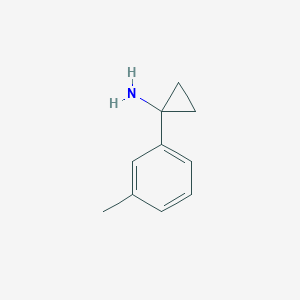

Cyclobutyl 2-methoxyphenyl ketone is a chemical compound that is part of a broader class of cyclobutyl ketones. These compounds are characterized by a four-membered cyclobutane ring bonded to a ketone group. The presence of a methoxyphenyl group suggests aromaticity and potential for various chemical reactions due to the electron-donating methoxy group.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be achieved through various methods. One approach involves the intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones, which can be activated by boron trifluoride etherate to yield regioselective and diastereoselective products . Another method includes the reaction of 1-methoxymethyl-2-phenylthiocyclobutanes with phenylthiotrimethylsilane followed by hydrolysis to give (E)- and (Z)-γ,δ-unsaturated ketones with high stereoselectivity .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones has been studied using molecular mechanics (MM2). For cyclobutylmethyl ketone, the equatorial form of the ketone group is predominant due to its lower steric energy compared to the axial form10. This suggests that for cyclobutyl 2-methoxyphenyl ketone, similar conformational preferences would be expected, with the methoxy group likely influencing the overall molecular stability and reactivity.

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions. For instance, the presence of a methoxy group can influence the Nazarov cyclization of related compounds, as seen in the cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, which yields cyclic ketone products . Additionally, cyclobutyl phenyl ketones can participate in Fischer indolization reactions to produce indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. The steric effects of substituents on the cyclobutane ring can affect the compound's stability and reactivity. For example, the equatorial-gauche conformation of cyclobutylmethyl ketone is the preferred conformer due to its lower steric energy, which could also impact the boiling point, melting point, and solubility of cyclobutyl 2-methoxyphenyl ketone10.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity : Cyclobutyl ketones, including variants like Cyclobutyl 2-methoxyphenyl ketone, have been extensively studied for their unique reactivity in organic synthesis. For instance, reactions with enamine and electrophilic cyclobutenes lead to α-cyclobutyl ketones, demonstrating their utility in complex organic transformations (Franck-Neumann, Miesch, & Barth, 1988).

Stereochemistry and Ring-Opening Reactions : The study of stereochemical aspects in the preparation of cyclobutyl ketones is significant. For example, ZnBr2-catalyzed reactions of cyclobutanes have been explored for the stereospecific formation of dienes, highlighting the importance of cyclobutyl ketones in stereocontrolled synthesis (Fujiwara, Suda, & Takeda, 1992).

Nazarov Cyclization Studies : Cyclobutyl ketones have been used to study the Nazarov cyclization process. Research in this area has focused on understanding the mechanism and optimizing conditions for cyclization, which is vital in the synthesis of complex organic molecules (Cyriac et al., 2014).

Catalysis and Michael Addition : The role of cyclobutyl ketones in catalysis, particularly in the Michael addition reaction, has been investigated. This research is pivotal for developing new methodologies in organic synthesis and pharmaceuticals (Alonzi et al., 2014).

Synthesis of Biologically Active Compounds : Cyclobutyl ketones serve as key intermediates in the synthesis of various biologically active compounds. Their unique structural features make them valuable for constructing complex molecular architectures, as seen in the synthesis of specific anti-cancer drug intermediates (Song Hao, 2011).

Spiroannelation in Organic Synthesis : The use of cyclobutyl ketones in spiroannelation, a process crucial for creating spiro-compounds, has been studied. This research contributes to the development of new synthetic pathways for complex organic molecules (Fitjer, Schlotmann, & Noltemeyer, 1995).

Synthetic Utility in Organic Chemistry : Cyclobutyl ketones are employed in various synthetic transformations. The ability to manipulate these compounds has led to the development of novel synthetic routes and methodologies, including the synthesis of unsaturated ketones and compounds with medicinal significance (Fujiwara, Iwasaki, & Takeda, 1994).

Propiedades

IUPAC Name |

cyclobutyl-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXSSDRRKBMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642514 |

Source

|

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-methoxyphenyl ketone | |

CAS RN |

898790-42-6 |

Source

|

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)